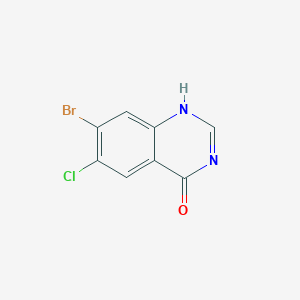

7-溴-6-氯-4(3H)-喹唑啉酮

描述

7-Bromo-6-chloro-4(3H)-quinazolinone is an important intermediate in the synthesis of various pharmacologically active compounds, such as the anticoccidial drug halofuginone. Its significance lies in its structural complexity and reactivity, which enables the formation of numerous derivatives with potential biological activities.

Synthesis Analysis

The compound is synthesized through a multistep process starting from nitrobenzene, involving bromination, reduction, condensation, and cyclization steps. The overall yield of this seven-step process is reported to be 60%, with the bromination step being optimized for higher efficiency at 95% yield under specific conditions (Hua Lan-ying, 2009).

Molecular Structure Analysis

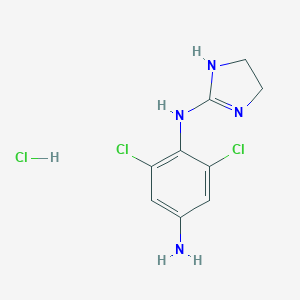

The molecular structure of 7-Bromo-6-Chloro-4(3H)-Quinazolinone has been confirmed through various spectroscopic methods, including MS and ^1HNMR. These analyses ensure the correct identification of the compound as an intermediate for further chemical reactions and applications (Lu Yu, 2012).

Chemical Reactions and Properties

7-Bromo-6-Chloro-4(3H)-Quinazolinone participates in various chemical reactions, leading to the formation of different derivatives. For instance, its reaction with hydroxylamine hydrochloride and subsequent treatment with alkyl halides, acyl chlorides, and sulfonyl chlorides produces ethers, esters, and sulfonates, respectively. These reactions highlight the compound's versatility as a chemical building block (M. Z. A. Badr et al., 1980).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, of 7-Bromo-6-Chloro-4(3H)-Quinazolinone derivatives, have been studied. For example, an organic marine dye derivative of this compound has been synthesized and its solubility in water was specifically noted, with its crystalline structure characterized by XRD analysis, FTIR studies, and UV-visible transmittance studies, indicating the compound's potential in various applications, including nonlinear optical (NLO) materials (M. Jayandran & V. Balasubramanian, 2011).

科学研究应用

抗球虫病药物Halofuginone的合成:用作抗球虫病药物Halofuginone合成的中间体,产率高,结构确证 (陆宇,2012).

潜在的抗病毒和抗HIV活性:6-溴-2,3-二取代-4(3H)-喹唑啉酮等衍生物已显示出潜在的抗病毒和抗HIV活性,包括对痘苗病毒和HIV-1的显著活性 (M. Dinakaran, P. Selvam, E. Declercq, S. Sridhar,2003).

在纺织工业中用作活性染料:新型溴代喹唑啉酮衍生物表现出良好的耐光性、耐洗涤性和耐摩擦性,以及抗菌活性,使其有望成为纺织品的活性染料 (Divyesh R. Patel, K. Patel,2012).

镇痛活性:新合成的喹唑啉酮衍生物,如7-氯-2-甲基-4H-苯并[d][1,3]-恶嗪-4-酮和3-氨基-7-氯-2-甲基-喹唑啉-4(3H)-酮,已显示出显着的镇痛活性 (P. Osarumwense,2018).

抗菌性能:取代的喹唑啉酮正在被研究其作为抗菌剂的潜力,一些化合物显示出有希望的类药物特性 (Arun Kumar Roy Mahato, Birendra Shrivsatava, N. Shanthi,2015).

在抗疟疾、抗肿瘤和抗炎领域的潜在应用:已经开发了4(3H)-喹唑啉酮衍生物合成的新的策略,表明在包括抗疟疾、抗肿瘤、抗惊厥、杀真菌、抗菌和抗炎治疗在内的各个领域的潜在应用 (何琳、李浩泉、陈建斌、吴小锋,2014).

安全和危害

属性

IUPAC Name |

7-bromo-6-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCXXKWROOFQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512631 | |

| Record name | 7-Bromo-6-chloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17518-98-8 | |

| Record name | 7-Bromo-6-chloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Quinazolinone, 7-bromo-6-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 7-Bromo-6-Chloro-4(3H)-Quinazolinone in pharmaceutical chemistry?

A1: 7-Bromo-6-Chloro-4(3H)-Quinazolinone serves as a crucial building block in the synthesis of halofuginone [, , ]. Halofuginone is a recognized anticoccidial drug, effectively targeting Eimeria species that cause coccidiosis in poultry []. The compound's role as a key intermediate makes it vital for producing this essential veterinary medication.

Q2: Can you describe a common synthetic route for 7-Bromo-6-Chloro-4(3H)-Quinazolinone?

A2: Researchers have explored several synthetic pathways. One method uses m-chlorotoluene as the starting material []. The process involves a series of reactions, including bromination, oxidation, ammonation, and finally, cyclization to yield 7-Bromo-6-Chloro-4(3H)-Quinazolinone. Another approach utilizes nitrobenzene as the starting point, undergoing bromination, reduction, condensation, and cyclization to reach the desired compound []. This alternative route aimed to reduce production costs and provide milder reaction conditions.

Q3: What analytical techniques are typically employed to confirm the structure of synthesized 7-Bromo-6-Chloro-4(3H)-Quinazolinone?

A3: Confirmation of the compound's structure relies on techniques like Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy [, ]. These methods provide detailed information about the compound's molecular weight, fragmentation pattern, and proton environment, respectively, confirming its successful synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)